9-Deoxyelatol
Description
9-Deoxyelatol is a sesquiterpene derived from marine red macroalgae of the genus Laurencia, notably Laurencia mariannensis and Laurencia rigida. It is characterized by a chamigrane-type skeleton with a unique halogen-free, oxygen-rich structure . This compound exhibits broad-spectrum bioactivity, including antibacterial and antifungal properties, as demonstrated against pathogens such as Staphylococcus aureus and Candida albicans .
Properties
Molecular Formula |
C15H22BrCl |
|---|---|
Molecular Weight |
317.69 g/mol |
IUPAC Name |
(4S,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene |
InChI |
InChI=1S/C15H22BrCl/c1-10-7-8-15(9-12(10)17)11(2)5-6-13(16)14(15,3)4/h13H,2,5-9H2,1,3-4H3/t13-,15+/m0/s1 |
InChI Key |
HJKIRZGFBITYIH-DZGCQCFKSA-N |
Isomeric SMILES |
CC1=C(C[C@]2(CC1)C(=C)CC[C@@H](C2(C)C)Br)Cl |
Canonical SMILES |
CC1=C(CC2(CC1)C(=C)CCC(C2(C)C)Br)Cl |
Synonyms |
9-deoxyelatol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Classification and Key Differences
9-Deoxyelatol belongs to the chamigrane sesquiterpene family. Unlike many halogenated metabolites from Laurencia spp., it lacks bromine or chlorine substituents, which distinguishes it from closely related compounds like elatol and obtusol (Table 1).
Table 1: Structural Comparison of this compound and Key Analogs
| Compound | Source | Skeleton Type | Halogenation | Key Functional Groups |
|---|---|---|---|---|
| This compound | L. mariannensis | Chamigrane | None | Hydroxyl, cyclic ether |
| Elatol | L. spp. | Chamigrane | Chlorinated | Chlorine, hydroxyl |
| Obtusol | L. spp. | Chamigrane | Brominated | Bromine, epoxide |
| Deschloroelatol | L. rigida | Chamigrane | None | Hydroxyl, cyclic ether |
| Puertitol A | L. spp. | C15 Acetogenin | Brominated | Bromine, lactone |
Bioactivity Profiles
Antimicrobial Activity :
- This compound inhibits Gram-positive bacteria (e.g., S. aureus) and fungi (MIC values: 2–8 µg/mL) .
- Elatol and Obtusol show antiprotozoal activity (e.g., against Leishmania spp.), but weaker antifungal effects compared to this compound .
- Puertitol A (a brominated C15 acetogenin) exhibits potent antibacterial activity but lacks antifungal efficacy .
Cytotoxicity :
Mechanistic Insights :
- The absence of halogens in this compound may reduce membrane-disruptive effects compared to halogenated analogs like elatol, but its oxygen-rich structure enhances hydrogen-bonding interactions with microbial targets .
Ecological and Pharmacological Implications
Ecological Roles
Halogenated sesquiterpenes like elatol and obtusol are hypothesized to act as chemical defenses against herbivores in Laurencia spp. .
Pharmacological Potential
This compound’s dual antimicrobial and cytotoxic activities make it a promising lead for drug development. However, its lower potency compared to halogenated analogs highlights the trade-off between halogenation and bioavailability. For instance, laurenmariallene (a brominated C15 acetogenin) shows superior antibacterial activity but higher toxicity .
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